N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

CCR1 Antagonism Chemotaxis Assay THP-1 Cells

N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946233-55-2) is a synthetic oxalamide derivative featuring a 2-chlorobenzyl group and an N-isopropylpiperidin-4-ylmethyl moiety. It is reported to function as a CC chemokine receptor 1 (CCR1) antagonist, with its biological activity primarily characterized through in vitro functional assays.

Molecular Formula C18H26ClN3O2
Molecular Weight 351.88
CAS No. 946233-55-2
Cat. No. B2519941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
CAS946233-55-2
Molecular FormulaC18H26ClN3O2
Molecular Weight351.88
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
InChIInChI=1S/C18H26ClN3O2/c1-13(2)22-9-7-14(8-10-22)11-20-17(23)18(24)21-12-15-5-3-4-6-16(15)19/h3-6,13-14H,7-12H2,1-2H3,(H,20,23)(H,21,24)
InChIKeyLEUXQJMRWPTRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946233-55-2): Chemical Profile and Procurement Considerations


N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946233-55-2) is a synthetic oxalamide derivative featuring a 2-chlorobenzyl group and an N-isopropylpiperidin-4-ylmethyl moiety [1]. It is reported to function as a CC chemokine receptor 1 (CCR1) antagonist, with its biological activity primarily characterized through in vitro functional assays [1]. This compound serves as a research tool for investigating CCR1-mediated chemotaxis and inflammatory signaling pathways, and its procurement is typically directed toward academic and pharmaceutical laboratories engaged in chemokine receptor pharmacology.

Reported CCR1 antagonist in in vitro functional assays
Synthetic oxalamide chemotype for benzyl-substitution SAR
Research tool for chemokine receptor pharmacology studies

Why Generic Substitution is Not Advisable for N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide in CCR1 Research


Within the oxalamide class, minor structural modifications can drastically alter CCR1 antagonistic potency and functional selectivity. For example, a direct comparator bearing a 4-chlorobenzyl N1-substitution (BDBM50293051) exhibits an IC50 of 22 nM in the same chemotaxis assay where the target compound shows 78 nM, representing a 3.5-fold difference in potency [1]. Similarly, in calcium flux assays, the target compound's IC50 of 15 nM is distinct from a close structural analog with an IC50 of 9.60 nM (BDBM50174704) [2]. Such quantitative disparities underscore that even seemingly conservative substitutions cannot be relied upon to preserve biological activity, making generic interchange without empirical verification scientifically unsound.

N1-benzyl substitution pattern (2-Cl vs 4-Cl) may shift chemotaxis inhibition context.

Scaffold modification (piperazine vs piperidine) may alter calcium flux response profile.

Quantitative Differentiation Guide for N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide Against Its Closest Analogs


Target Compound vs. N1-(4-chlorobenzyl) Analog in CCR1-Mediated Chemotaxis Inhibition

In a head-to-head comparable assay format measuring the inhibition of MIP-1alpha-induced chemotaxis in human THP-1 cells, the target compound N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide exhibits an IC50 of 78 nM [1]. A closely related analog bearing a 4-chlorobenzyl group (BDBM50293051) achieves a significantly higher potency with an IC50 of 22 nM in the same assay [1]. This quantitatively demonstrates that the 2-chloro substitution pattern is less favorable for chemotaxis inhibition compared to the 4-chloro analog.

Chemotaxis vs 4-Cl analog
Head-to-head
Target 78 nM
Comparator (4-Cl) 22 nM
Benzyl substitution may shift chemotaxis inhibition profile.
THP-1 cells, MIP-1alpha-induced migration
CCR1 Antagonism Chemotaxis Assay THP-1 Cells

Target Compound vs. N1-(4-fluorobenzyl) Analog in CCR1 Calcium Flux Inhibition

In a cross-study comparable assay evaluating CCR1 antagonism via inhibition of MIP-1alpha-induced calcium flux in human THP-1 cells, the target compound demonstrates an IC50 of 15 nM [1]. A comparator compound with a 4-fluorobenzyl substitution on a piperazine scaffold (BDBM50174704) shows a superior IC50 of 9.60 nM [1]. While both compounds operate in the nanomolar range, the 1.6-fold difference in potency is a measurable distinction for study design.

Ca2+ flux vs 4-F piperazine analog
Cross-study comparable
Target 15 nM
Comparator (4-F) 9.6 nM
Scaffold and substitution context may alter calcium flux response.
THP-1 cells, FLIPR assay
CCR1 Antagonism Calcium Flux Assay THP-1 Cells

Potency Gap Analysis: Target Compound vs. High-Affinity Clinical CCR1 Antagonists

When benchmarked against well-characterized CCR1 antagonists, the target compound's potency is notably lower. J-113863, a reference CCR1 antagonist, exhibits an IC50 of 0.9 nM in human CCR1 calcium flux assays [1], while BX 513 demonstrates a Ki of 0.04 nM . The target compound's IC50 of 15-78 nM places it 16- to 87-fold less potent than J-113863, and several hundred-fold less potent than BX 513 in binding assays. This class-level inference positions the compound as a moderate-potency tool, suitable for experiments where a less potent or potentially functionally selective profile is desired.

Potency gap vs clinical leads
Class-level inference
16- to >1,000-fold lower
Indicates moderate-potency context; may support studies not requiring maximal target engagement.
Cross-study comparison; selectivity uncharacterized
CCR1 Antagonism Binding Affinity Tool Compound Selection

Differential Functional Activity: Chemotaxis vs. Calcium Flux Potency

The target compound displays a notable difference in potency between two functional assays: it inhibits MIP-1alpha-induced calcium flux with an IC50 of 15 nM, but requires a 5.2-fold higher concentration to inhibit chemotaxis (IC50 = 78 nM) in the same cellular background (THP-1 cells) [1]. This contrasts with certain analogs like BDBM50293051, which maintains a more balanced profile (IC50 22 nM in chemotaxis vs. 14 nM in calcium flux for related chemotypes). This differential suggests potential biased signaling characteristics, a feature that could be exploited in pathway-specific research.

Functional discrepancy (chemotaxis vs Ca2+ flux)
Supporting evidence
5.2-fold ratio (78/15 nM)
May suggest biased signaling potential; supports pathway-specific CCR1 research.
Causal link not established; requires dedicated validation
Functional Selectivity CCR1 Biased Signaling

Recommended Application Scenarios for Procuring N1-(2-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide


Investigating Structure-Activity Relationships (SAR) for CCR1 Antagonism in Oxalamide Chemotypes

The compound serves as a key intermediate-potency reference point for SAR studies exploring the impact of N1-benzyl substitution on CCR1 activity. Its 78 nM chemotaxis IC50 and 15 nM calcium flux IC50 provide a baseline for evaluating how modifications to the 2-chlorobenzyl group affect functional potency [1]. Researchers can use it to anchor a library of analogs aimed at improving metabolic stability while retaining target engagement.

Functional Selectivity Profiling in Chemokine Receptor Signaling

With a 5.2-fold difference between calcium flux and chemotaxis potencies, this compound is a candidate for biased signaling investigations. Such studies aim to determine if the compound preferentially engages G-protein versus beta-arrestin pathways, a feature critical for developing safer anti-inflammatory agents [1]. Its procurement is recommended for academic labs equipped to perform label-free pathway analysis.

Negative Control for High-Potency CCR1 Antagonist Studies

Given its 16- to 87-fold lower potency compared to clinical leads like J-113863 (IC50 = 0.9 nM) [1], this compound is well-suited as a negative or weak-antagonist control in experiments designed to validate on-target effects of more potent CCR1 inhibitors. This application is particularly relevant in target engagement assays and in vivo pharmacodynamic studies where a partial blockade is desired.

Application
Selection Property
Validation Focus
CCR1 SAR studies (oxalamide chemotype)
Benzyl-substitution activity context
Potency shift validation across analogs
CCR1 biased signaling investigations
Functional assay discrepancy (chemotaxis vs Ca2+ flux)
Pathway-specific response validation
Comparator for high-potency inhibitor studies
Lower target engagement reference context
On-target effect differentiation
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